molecular formula C17H18ClN3O5S2 B11031865 Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11031865
M. Wt: 443.9 g/mol
InChI Key: KINHIWPRTJSWCG-UHFFFAOYSA-N
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Description

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core substituted with methyl and carboxylate groups, coupled with a chloro-substituted phenyl ring linked to a 1,2-thiazinan moiety bearing a sulfone group. The sulfone group may enhance solubility and metabolic stability, while the chloro substituent could influence electron distribution and binding affinity .

Properties

Molecular Formula

C17H18ClN3O5S2

Molecular Weight

443.9 g/mol

IUPAC Name

methyl 2-[[2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18ClN3O5S2/c1-10-14(16(23)26-2)19-17(27-10)20-15(22)12-6-5-11(9-13(12)18)21-7-3-4-8-28(21,24)25/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20,22)

InChI Key

KINHIWPRTJSWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds from ): These share the thiazole core but lack the sulfone-modified thiazinan group. Instead, they feature ureido and hydroxyphenyl substituents, which may alter target specificity .

Triazole fungicides (e.g., etaconazole, propiconazole in ): While structurally distinct (triazole vs. thiazole), they exhibit similar dichlorophenyl motifs, suggesting shared mechanisms like cytochrome P450 inhibition .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (<50%) to triazole fungicides due to aromatic chloro-substituents but diverges in heterocyclic core structure. Higher similarity (>70%) is observed with thiazole-based carbamates, driven by the shared thiazole backbone and ester functionalities .

Table 1: Structural and Computational Comparison

Compound Class Core Structure Key Substituents Tanimoto Index (vs. Target)
Triazole Fungicides Triazole Dichlorophenyl, dioxolane 0.45–0.48
Thiazole Carbamates Thiazole Ureido, hydroxyphenyl 0.68–0.72
Target Compound Thiazole Sulfone-thiazinan, chloro-phenyl 1.00 (reference)

Bioactivity and Mechanism Comparison

Antimicrobial Activity

Triazole fungicides (e.g., propiconazole) inhibit ergosterol biosynthesis in fungi, while the target compound’s thiazole-sulfone structure may target bacterial enzymes like dihydrofolate reductase (DHFR), a common pathway for thiazole derivatives .

Solubility and Pharmacokinetics

In contrast, triazole fungicides exhibit higher lipophilicity (logP >4), favoring membrane penetration .

Table 2: Bioactivity and Physicochemical Properties

Compound Class logP Solubility (mg/mL) Primary Target
Triazole Fungicides 4.2–4.8 0.05–0.1 Lanosterol 14α-demethylase
Thiazole Carbamates 2.5–3.0 0.8–1.2 Proteases/Kinases
Target Compound 2.8 1.5 DHFR (hypothesized)

Research Findings and Limitations

  • Structural Insights : X-ray crystallography (using SHELX refinements, ) could resolve the sulfone-thiazinan conformation, aiding in docking studies .
  • Bioactivity Gaps: Limited empirical data exist for the target compound’s efficacy; most insights are extrapolated from structurally related compounds .

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